
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound that features a phenoxy group substituted with a nitro and methyl group, linked to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(5-Methyl-2-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-(5-Methyl-2-aminophenoxy)propan-1-amine hydrochloride.
Substitution: Various substituted phenoxy derivatives.
Oxidation: 3-(5-Carboxy-2-nitrophenoxy)propan-1-amine hydrochloride.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine: Contains a fluorophenyl and furyl group, differing in aromatic substitution.
2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride: Features a pyrrolidine ring, differing in the amine substitution.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro and methyl group on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H15ClN2O3 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
Clave InChI |
WHBOZWBSMJLLLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


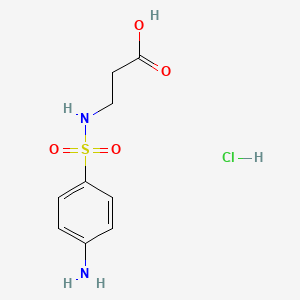
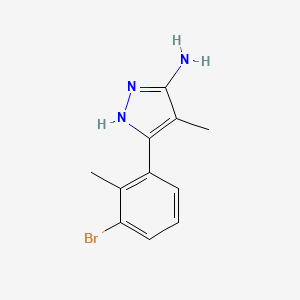
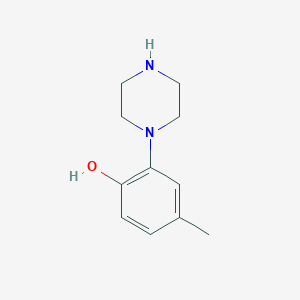
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
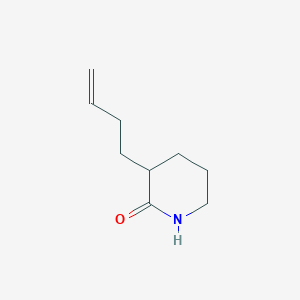
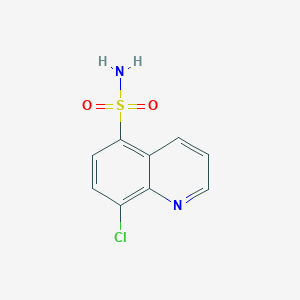
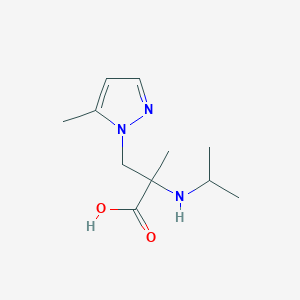

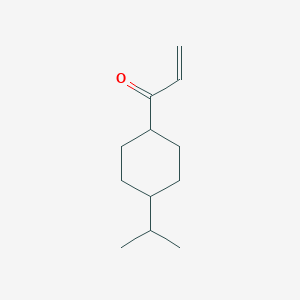
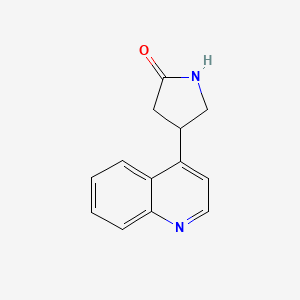
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)

![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
